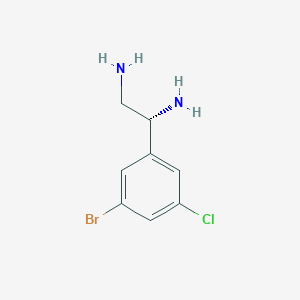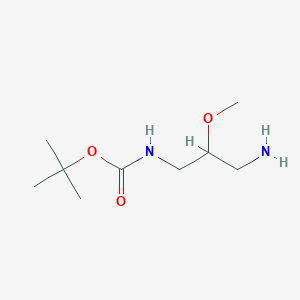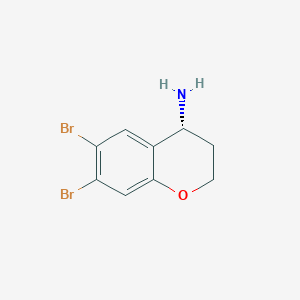
(R)-6,7-Dibromochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6,7-Dibromochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives It is characterized by the presence of two bromine atoms at the 6 and 7 positions of the chroman ring and an amine group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dibromochroman-4-amine typically involves the bromination of a chroman precursor followed by the introduction of the amine group. One common method includes the following steps:
Bromination: The chroman precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 6 and 7 positions.
Amination: The dibrominated intermediate is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amine group at the 4 position.
Industrial Production Methods
Industrial production of ®-6,7-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
®-6,7-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the amine group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
®-6,7-Dibromochroman-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on neurological receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-6,7-Dibromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-6,7-Dichlorochroman-4-amine
- ®-6,7-Difluorochroman-4-amine
- ®-6,7-Diiodochroman-4-amine
Uniqueness
®-6,7-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9Br2NO |
|---|---|
Molekulargewicht |
306.98 g/mol |
IUPAC-Name |
(4R)-6,7-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI-Schlüssel |
LMUPKBVFVOYAIX-MRVPVSSYSA-N |
Isomerische SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)Br)Br |
Kanonische SMILES |
C1COC2=CC(=C(C=C2C1N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


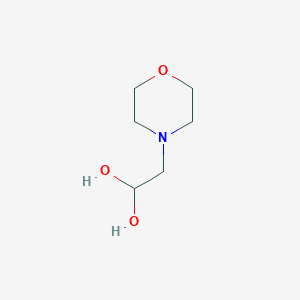

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
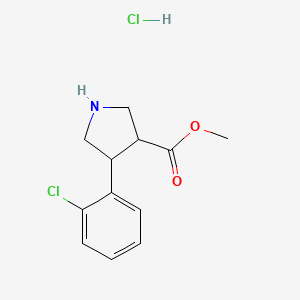

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
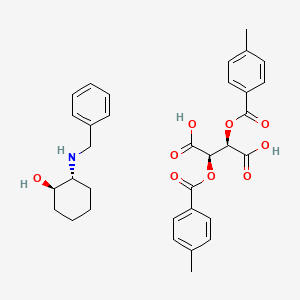
![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)
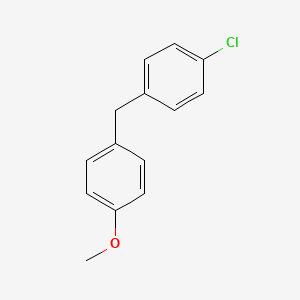
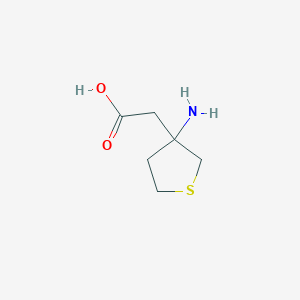
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)
